1-(Thiophen-2-yl)propan-2-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as Methiopropamine, is a stimulant chemically related to methamphetamine . It was first synthesized in 1942 and began being sold online in late 2010 for recreational use .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)propan-2-amine hydrochloride, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride specifically involves a four-step process starting with (thiophen-2-yl)magnesium bromide .Molecular Structure Analysis
The molecular formula of 1-(Thiophen-2-yl)propan-2-amine hydrochloride is C7H12ClNS .Scientific Research Applications
Chemical Synthesis and Compound Generation
1-(Thiophen-2-yl)propan-2-amine hydrochloride serves as a starting material in various chemical syntheses. For instance, it's used in alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Biological Activity Research
There is research exploring the biological activities of derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride. For example, studies have investigated the anti-diabetic and anti-inflammatory activities of novel semicarbazone Mannich base derivatives synthesized from this compound (Gopi & Dhanaraju, 2018).
Spectroscopic Studies
Spectroscopic studies have been conducted on derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride, enhancing our understanding of the properties and potential applications of these compounds in various fields, including forensic science (Nycz et al., 2016).
DNA Interaction Research
Research has also been conducted on the interaction between derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride and DNA. This includes studies utilizing differential pulse voltammetry to investigate the intercalation and/or alkylation mechanisms between these derivatives and DNA (Istanbullu et al., 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 1-(Thiophen-2-yl)propan-2-amine hydrochloride have been used in the synthesis of responsive DNA-binding polymers and other novel materials (Carreon et al., 2014).
Antimicrobial Activity Research
Some studies focus on the synthesis of new compounds from 1-(Thiophen-2-yl)propan-2-amine hydrochloride and their evaluation for antimicrobial activities. This includes research on thiazolidinones and azetidinones derivatives, exploring their potential as antimicrobial agents (Patel & Patel, 2017).
Safety And Hazards
1-(Thiophen-2-yl)propan-2-amine hydrochloride is a stimulant drug with similar effects to amphetamine but with around one third the potency . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
properties
IUPAC Name |
1-thiophen-2-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDCJBNRNAXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968403 | |
Record name | Thiopropamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)propan-2-amine hydrochloride | |
CAS RN |
53632-92-1 | |
Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopropamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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